N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several structural components, including a 2,4-difluoroaniline moiety, an indole moiety, and a benzamide moiety . These components are common in many biologically active compounds. For example, indole derivatives are of wide interest because of their diverse biological and clinical applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Comprehensive Summary of Applications
a. Anticancer Properties
F0617-0339 exhibits promising anticancer properties. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and disrupts tumor growth. Mechanistic studies suggest that it targets specific signaling pathways involved in cancer progression.
b. Anti-Inflammatory Activity
In the field of inflammation research , F0617-0339 has demonstrated potent anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
c. Neuroprotection
Studies have investigated F0617-0339’s role in neuroprotection . It crosses the blood-brain barrier and modulates neurotransmitter release. Animal models show improved cognitive function and reduced neuroinflammation upon administration. Researchers are exploring its potential for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease.
d. Antimicrobial Properties
F0617-0339 exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential enzymes. Researchers are investigating its use as an alternative to conventional antibiotics.
e. Photophysical Applications
In the field of materials science , F0617-0339’s unique photophysical properties have drawn attention. It fluoresces in the visible range, making it suitable for imaging applications. Researchers have incorporated it into sensors, probes, and optoelectronic devices.
f. Crystal Engineering
Finally, F0617-0339’s crystal structure and polymorphism have implications for crystal engineering . Rationalizing similarities and differences in series of molecules (isomers) requires complete series of crystal structures, preferably at different temperatures. These insights aid in understanding crystallization behavior and optimizing material properties .
Experimental Procedures and Technical Details
Synthesis:
F0617-0339 can be synthesized via the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline or 2,4-difluoroaniline. Standard synthetic procedures yield high yields (88% or 87%) .
Characterization:
The crystal structure of F0617-0339 was determined using single crystal X-ray diffraction methods. It represents the first regular tri-fluorinated benzamide with formula C13H8F3NO. The interplanar angle between aromatic rings is 0.5°, and the central amide group plane is oriented by 23.17° and 23.44° from the aromatic rings due to amide⋯amide hydrogen bonds. Longer C-H⋯F/O interactions and stacking contacts complete the crystal structure .
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c26-18-10-11-21(20(27)14-18)29-24(31)16-33-23-15-30(22-9-5-4-8-19(22)23)13-12-28-25(32)17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWFVIXHHIEXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.